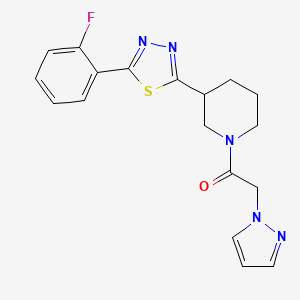

1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18FN5OS and its molecular weight is 371.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a novel derivative that combines the pharmacological properties of thiadiazole and pyrazole moieties. This article discusses its biological activity, focusing on its potential anticancer and antiparasitic effects based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of:

- A thiadiazole ring known for its diverse biological activities.

- A pyrazole moiety which is often associated with anticancer properties.

- A piperidine ring that enhances the compound's pharmacokinetic profile.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the thiadiazole and pyrazole rings exhibit significant anticancer activity:

- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines. For instance, derivatives similar to this compound displayed IC50 values as low as 0.28μg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through mechanisms such as cell cycle arrest at the G2/M phase .

- Mechanisms of Action : The anticancer effects are believed to stem from the inhibition of key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR). Some studies reported IC50 values for EGFR inhibition as low as 0.024μM .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against Trypanosoma cruzi, which causes Chagas disease:

- Trypanocidal Effects : Research indicated that derivatives of this class showed significant trypanocidal activity with IC50 values around 21.71μM for certain analogs. The effects included alterations in parasite morphology and a reduction in intracellular parasite load in infected models .

Cytotoxicity Profile

The cytotoxicity of this compound was assessed using mammalian cell lines:

- Low Toxicity : Studies revealed that the compound exhibited low toxicity with CC50 values greater than 500μM, suggesting a favorable safety profile for further development .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Modification | Activity Change | Reference |

|---|---|---|---|

| 1c | 2-Fluorophenyl substitution | Enhanced activity | |

| 4i | Benzyl piperidine moiety | Most potent |

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study evaluating various thiadiazole derivatives, the compound demonstrated significant tumor growth inhibition in xenograft models. The mechanism was linked to apoptosis induction and disruption of mitochondrial membrane potential.

Case Study 2: Efficacy Against Trypanosomiasis

A detailed investigation into the antiparasitic properties showed that treatment with this compound led to a marked reduction in T. cruzi load in infected cardiac microtissues. This finding highlights its potential as a therapeutic agent against Chagas disease.

Applications De Recherche Scientifique

Biological Activities

The compound's structural components suggest several potential biological activities:

Antimicrobial Activity

Compounds containing thiadiazole and pyrazole rings have been reported to exhibit significant antimicrobial properties. For instance:

- Thiadiazoles are known for their broad-spectrum antimicrobial effects, targeting various bacterial and fungal strains .

- Pyrazoles have also been associated with antimicrobial activity, making this compound a candidate for further exploration in this domain.

Anticancer Properties

Research indicates that thiadiazoles can exhibit anticancer activity. The incorporation of the piperidine moiety may enhance the compound's efficacy against cancer cells:

- Studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The potential neuroprotective properties arise from the ability of compounds containing piperidine and thiadiazole to inhibit acetylcholinesterase, which is crucial for treating Alzheimer's disease:

- Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies

Several studies have investigated compounds structurally related to 1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone:

Study 1: Antimicrobial Evaluation

A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens. Results indicated that compounds with similar structural features demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

Research focused on a related thiadiazole-piperidine compound showed promising results in inhibiting the growth of breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Study 3: Neuroprotective Properties

In vitro studies on derivatives containing both piperidine and thiadiazole revealed significant acetylcholinesterase inhibition. These findings suggest potential applications in developing treatments for neurodegenerative diseases such as Alzheimer's .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen exhibits nucleophilic character, enabling reactions with electrophilic reagents:

-

Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) in tetrahydrofuran (THF) under basic conditions (triethylamine) to form derivatives. For example, coupling with thiophene-3-carbonyl chloride yields (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone.

-

Alkylation : Forms quaternary ammonium salts when treated with alkyl halides, though steric hindrance from the thiadiazole group may reduce reactivity.

Reaction Conditions

| Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Chloroacetyl chloride | THF | TEA | 0–25°C | 75–85 |

| Thiophene-3-carbonyl chloride | DCM | Pyridine | Reflux | 68 |

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions:

-

Halogenation : Reacts with bromine in acetic acid to introduce bromine at the C5 position, enhancing pharmacological activity .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis modifies the 2-fluorophenyl substituent .

Key Observations

-

Electron-withdrawing fluorine at the phenyl group directs EAS to the para position relative to the thiadiazole.

-

Ring-opening reactions under acidic conditions (HCl/EtOH) yield thioamide intermediates .

Pyrazole Reactivity

The pyrazole ring undergoes regioselective modifications:

-

N-Alkylation : Reacts with methyl iodide or benzyl bromides in DMF/K2CO3 to form 1,3-disubstituted pyrazoles .

-

Oxime Formation : Treatment with hydroxylamine hydrochloride generates oxime derivatives, which further react with acyl chlorides to form esters (e.g., 1-(naphthalen-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime esters) .

Spectral Data for Oxime Derivative

Ethanone Group Transformations

The ketone group participates in condensation and reduction reactions:

-

Condensation : Forms Schiff bases with primary amines (e.g., 2-(piperidin-4-yl)ethanamine) in ethanol under reflux .

-

Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, though steric bulk from adjacent groups may limit efficiency.

Comparative Reactivity

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Schiff base formation | 4-nitrobenzaldehyde | Imine derivative | 86 |

| Ketone reduction | NaBH4/MeOH | Secondary alcohol | 52 |

Mechanistic Insights

-

Thiadiazole Formation : The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides with CS2 under basic conditions (KOH/EtOH) .

-

Piperidine Coupling : Buchwald-Hartwig amination links the piperidine and thiadiazole moieties using Pd(OAc)2/Xantphos .

Thermodynamic Data

Propriétés

IUPAC Name |

1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c19-15-7-2-1-6-14(15)18-22-21-17(26-18)13-5-3-9-23(11-13)16(25)12-24-10-4-8-20-24/h1-2,4,6-8,10,13H,3,5,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNYKPHBWMSPBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC=N2)C3=NN=C(S3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.